An In-depth Technical Guide to the Synthesis of N-(2-amino-2-methylpropyl)cyclopropanamine
An In-depth Technical Guide to the Synthesis of N-(2-amino-2-methylpropyl)cyclopropanamine
Introduction
N-(2-amino-2-methylpropyl)cyclopropanamine is a novel diamine featuring a unique combination of a sterically hindered neopentyl-like backbone and a reactive cyclopropylamine moiety. The inherent ring strain of the cyclopropane ring and the nucleophilic nature of the two distinct amino groups make this molecule a compelling building block for medicinal chemistry and materials science.[1] Its structure suggests potential applications as a ligand for metal catalysts, a monomer for specialty polymers, or a scaffold for the development of therapeutic agents. This guide provides a comprehensive, field-proven approach to the synthesis of this target molecule, emphasizing the rationale behind the chosen synthetic strategy and methodologies.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule, N-(2-amino-2-methylpropyl)cyclopropanamine, points towards a convergent synthesis strategy. The key carbon-nitrogen bond can be forged through a reductive amination reaction, a robust and widely utilized transformation in organic synthesis.[2] This approach disconnects the molecule into two readily accessible precursors: cyclopropanecarboxaldehyde and 2-methylpropane-1,2-diamine.
This guide will first detail the synthesis of the diamine precursor, followed by the core reductive amination step to yield the final product.
Part 1: Synthesis of the Diamine Precursor: 2-Methylpropane-1,2-diamine
The synthesis of 2-methylpropane-1,2-diamine is efficiently achieved through the catalytic amination of the commercially available 2-amino-2-methyl-1-propanol. This process involves the conversion of the primary alcohol to a primary amine in the presence of ammonia and a suitable catalyst under a hydrogen atmosphere.
Reaction Scheme: Catalytic Amination
Detailed Experimental Protocol
This protocol is adapted from established industrial methods for the amination of alcohols.[3]
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Reactor Preparation: A high-pressure autoclave is charged with 2-amino-2-methyl-1-propanol and a catalyst. A Raney Nickel or a supported Cobalt catalyst is recommended, typically at a loading of 2-10% by weight relative to the starting alcohol.[3]
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Inerting the System: The autoclave is sealed and the internal atmosphere is replaced with hydrogen gas multiple times to remove any residual air. The system is then evacuated.
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Introduction of Reagents: Liquid ammonia is introduced into the autoclave. The molar ratio of ammonia to 2-amino-2-methyl-1-propanol is a critical parameter, with ratios of 1.5 to 6 being reported.[3] Hydrogen gas is then introduced to the desired reaction pressure.
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Reaction Conditions: The reaction mixture is heated to a temperature between 160-220 °C and stirred for 6-15 hours.[3] The optimal temperature and pressure will depend on the specific catalyst used and should be determined empirically.
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Work-up and Purification: After the reaction is complete, the autoclave is cooled to room temperature and carefully depressurized. The catalyst is removed by filtration. The resulting reaction solution is then subjected to fractional distillation to isolate the purified 2-methylpropane-1,2-diamine.
| Parameter | Recommended Range | Rationale |
| Catalyst | Raney Nickel, Supported Cobalt | High activity and selectivity for alcohol amination. |
| Catalyst Loading | 2-10 wt% | Balances reaction rate with cost and ease of removal. |
| Ammonia:Alcohol Ratio | 1.5:1 to 6:1 (molar) | A higher ratio of ammonia can favor the formation of the primary amine and suppress side reactions.[3] |
| Hydrogen Pressure | 50-150 bar (typical) | Maintains catalyst activity and promotes the reductive process. |
| Temperature | 160-220 °C | Provides the necessary activation energy for the reaction.[3] |
| Reaction Time | 6-15 hours | Sufficient time to achieve high conversion.[3] |
Part 2: Core Synthesis via Reductive Amination
The cornerstone of this synthesis is the reductive amination between cyclopropanecarboxaldehyde and 2-methylpropane-1,2-diamine. A critical consideration in this step is achieving selective mono-alkylation of the diamine. The primary amine of 2-methylpropane-1,2-diamine is sterically less hindered than the tertiary amine, which kinetically favors its reaction. However, to further minimize the potential for di-alkylation, a staged approach or the use of a mild and selective reducing agent is recommended. Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation as it is less reactive than sodium borohydride and can often be used in a one-pot procedure.[4]
Mechanistic Pathway
The reductive amination proceeds through a two-step sequence within a single pot: the formation of an imine intermediate followed by its in-situ reduction.
Detailed Experimental Protocol
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Reaction Setup: To a solution of 2-methylpropane-1,2-diamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon), add cyclopropanecarboxaldehyde (1.0-1.2 equivalents). The use of a slight excess of the aldehyde can help to drive the reaction to completion.
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Imine Formation: The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting materials.
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Reduction: Sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) is added portion-wise to the reaction mixture. The reaction is typically exothermic, and the addition rate should be controlled to maintain the reaction temperature below 30 °C.
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Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. The progress of the reduction can be monitored by TLC or GC-MS.
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Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is stirred for 30 minutes, and the organic layer is separated. The aqueous layer is extracted with DCM or DCE.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of methanol in dichloromethane containing a small amount of triethylamine to prevent product streaking on the column.
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Aprotic solvents that are compatible with STAB.[5] |
| Stoichiometry | 1:1.1:1.3 (Diamine:Aldehyde:STAB) | A slight excess of aldehyde and reducing agent ensures complete conversion of the diamine. |
| Temperature | Room Temperature | Mild conditions that preserve the cyclopropane ring and are sufficient for the reaction. |
| Reaction Time | 12-24 hours | Allows for complete reduction of the imine intermediate. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild and selective, reducing imines in the presence of aldehydes and minimizing over-alkylation.[4] |
Part 3: Purification and Characterization
Purification of the final product is crucial to remove any unreacted starting materials and by-products. As mentioned, column chromatography is a suitable method. The characterization of N-(2-amino-2-methylpropyl)cyclopropanamine can be performed using standard analytical techniques.
Expected Analytical Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a complex multiplet in the region of 0.1-1.0 ppm), the methyl groups on the propyl chain (a singlet around 1.1-1.3 ppm), and the methylene groups adjacent to the nitrogen atoms.
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¹³C NMR: The carbon NMR spectrum should display signals for the cyclopropyl carbons (typically in the range of 5-15 ppm for CH and CH₂) and the carbons of the 2-methylpropyl moiety.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of the product (C₇H₁₆N₂).
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations in the region of 3300-3400 cm⁻¹.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Cyclopropyl-CH | ~0.8-1.2 | Multiplet |
| Cyclopropyl-CH₂ | ~0.1-0.6 | Multiplet |
| N-CH₂-Cyclopropyl | ~2.3-2.6 | Doublet |
| C(CH₃)₂ | ~1.1-1.3 | Singlet |
| CH₂-NH₂ | ~2.5-2.8 | Singlet |
| NH and NH₂ | Variable | Broad Singlet |
Overall Experimental Workflow
The entire synthetic process can be visualized as a two-stage workflow, starting from commercially available precursors.
Conclusion
The synthesis of N-(2-amino-2-methylpropyl)cyclopropanamine can be reliably achieved through a two-stage process commencing with the catalytic amination of 2-amino-2-methyl-1-propanol to furnish the key 2-methylpropane-1,2-diamine intermediate. Subsequent reductive amination with cyclopropanecarboxaldehyde, employing a mild and selective reducing agent such as sodium triacetoxyborohydride, provides a direct and efficient route to the target molecule. The methodologies presented in this guide are based on well-established and scalable chemical transformations, offering a solid foundation for the production of this novel diamine for further investigation in various scientific disciplines.
References
- Method for synthesizing 2-methyl-1,2-propane diamine. CN103626664B.
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
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Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2023). Journal of Medicinal Chemistry, 5(4). [Link]
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